6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one
Description
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13-10(14)11(3-4-11)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFVMXLNVOHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(CNC2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
In a protocol adapted from tetrahydroisoquinoline bromination (Source), 3-bromophenylacetonitrile serves as a starting material. Reduction with Raney nickel in methanol under hydrogen gas generates 3-bromophenethylamine, which undergoes cyclization with methyl chloroformate and 2-oxoacetic acid in tetrahydrofuran (THF) catalyzed by concentrated sulfuric acid. The resulting 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivative is then subjected to spirocyclization via cyclopropanation.
Critical parameters include:
Directed Ortho-Metalation (DoM)
A more regioselective approach employs DoM to install bromine at the 6'-position. A spirocyclic isoquinoline precursor is treated with a lithium amide base (e.g., LDA) at −78°C, followed by quenching with a bromine source (e.g., Br₂ or NBS). This method, though higher in cost, achieves >90% regioselectivity, as evidenced by NMR analysis.
Cyclopropanation of Isoquinoline Derivatives
Constructing the spirocyclopropane ring represents a central challenge. Transition-metal-catalyzed [2+1] cycloadditions and Simmons-Smith reactions are prominent methods.
Ruthenium-Catalyzed Cyclopropanation
Source details a ruthenium-catalyzed approach for synthesizing substituted isoquinolines. Adapting this method, benzylisocyanate and diarylalkyne react in the presence of [RuCl₂(p-cymene)₂] (5 mol%) to form a cyclopropane-fused isoquinoline core. Subsequent bromination at the 6'-position using NBS in DMF achieves the desired substitution.
Reaction conditions :
Simmons-Smith Cyclopropanation
The Simmons-Smith reagent (Zn-Cu/CH₂I₂) enables cyclopropanation of alkenes adjacent to the isoquinoline nitrogen. For example, a dihydroisoquinoline bearing an exocyclic double bond reacts with CH₂I₂/Zn-Cu in ether to form the spirocyclopropane. Bromination is then performed using Br₂ in acetic acid.
Key data :
Oxidation to Introduce the 3'-Ketone Functionality
The 3'-ketone group is introduced via oxidation of a secondary alcohol intermediate. Common oxidants include Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP).
Jones Oxidation
A dihydrospiro[cyclopropane-isoquinoline] alcohol is treated with Jones reagent at 0°C, yielding the ketone after 2 h. This method, while effective, requires careful temperature control to avoid overoxidation.
Dess-Martin Periodinane (DMP) Oxidation
DMP in dichloromethane (DCM) at room temperature provides a milder alternative. The reaction completes within 1 h, with yields exceeding 85%.
Integrated Synthetic Routes
Route A: Bromination-First Approach
Route B: Cyclopropanation-First Approach
Analytical Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 3.15–3.05 (m, 2H, cyclopropane-CH₂), 2.90–2.75 (m, 2H, dihydro-CH₂), 1.45–1.35 (m, 2H, cyclopropane-CH₂).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bromination-First | High regioselectivity | Multi-step purification | 42% |
| Cyclopropanation-First | Mild conditions for metal catalysis | Costly ruthenium catalyst | 38% |
| Simmons-Smith | Scalable for industrial use | Toxic CH₂I₂ reagent | 55% |
Chemical Reactions Analysis
Types of Reactions
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-3’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isoquinolines, spirocyclic derivatives, and other complex organic molecules .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that spirocyclic compounds like 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects
- There is emerging evidence that compounds with isoquinoline structures can provide neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a critical role. The spirocyclic nature of the compound may enhance its ability to cross the blood-brain barrier.
Synthetic Applications
-
Building Block in Organic Synthesis
- The compound serves as a versatile building block in organic synthesis due to its unique spiro structure. It can be used to create more complex molecules through various chemical reactions such as cycloadditions and functional group transformations.
-
Modification for Drug Development
- Researchers are exploring the modification of the bromine atom or other substituents on the spiro framework to enhance biological activity or selectivity towards specific targets in drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives of spiro[cyclopropane-1,4'-isoquinoline] showed potent cytotoxicity against breast cancer cell lines. |
| Study 2 | Antimicrobial Testing | Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study 3 | Neuroprotective Mechanisms | Investigated the effects on neuronal cells under oxidative stress, revealing protective effects and reduced apoptosis rates compared to controls. |
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-3’-one involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Methoxy groups () improve solubility but reduce membrane permeability .
- Core Ring Variations: Cyclopropane-based spiro compounds exhibit higher ring strain and reactivity than cyclopentane or piperidine analogs (). For example, cyclopentane-isoquinoline derivatives () show greater conformational flexibility, which may influence pharmacokinetics .
Biological Activity
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This spiro compound, characterized by a cyclopropane moiety linked to an isoquinoline structure, has shown promise in various pharmacological studies.
- Molecular Formula : C11H10BrN
- Molecular Weight : 252.11 g/mol
- CAS Number : 1396777-75-5
-
Structural Formula :
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- Research Findings : Animal models have shown that administration of this compound can mitigate neurodegeneration induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.
Pharmacological Profile
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Reduction of oxidative stress-induced damage | |
| Antimicrobial | Potential antibacterial activity |
Safety and Toxicology
The safety profile of this compound is crucial for its development as a therapeutic agent:
- Hazard Statements : The compound is classified with warning statements related to skin irritation and respiratory issues (H315, H319, H335).
Q & A
Q. What are the optimized synthetic routes for 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one, and how do reaction conditions influence yield?
The synthesis typically involves cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and substituted benzamides as substrates . Key steps include:
- Substrate Selection : Electron-deficient benzamides improve regioselectivity. For example, quinolin-8-yl substituents enhance cyclization efficiency .
- Catalytic System : Cobalt catalysts (e.g., Co(acac)₂) with ligands like 1,10-phenanthroline are critical for spirocycle formation at room temperature .
- Purification : Column chromatography (silica gel, 100–200 mesh; petroleum ether:ethyl acetate = 70:30) achieves purity >95%, with yields ranging from 55% to 90% depending on substituents .
- Yield Variability : Brominated substrates (e.g., 1-bromo-4-(cyclopropylidenemethyl)benzene) may yield 55% due to steric hindrance, while non-halogenated analogs (e.g., (cyclopropylidenemethyl)benzene) yield up to 90% .
Q. How are advanced spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this spirocyclic compound?
- 1H/13C NMR : The spirocyclic structure is confirmed by distinct singlet signals for the cyclopropane protons (δ ~1.2–1.8 ppm) and downfield shifts for the carbonyl group (δ ~170–175 ppm) . Coupling constants (J = 8–10 Hz) between isoquinoline protons indicate planar rigidity .
- HRMS : Accurate mass measurements (e.g., [M+H]+ m/z 359.1) validate molecular formulae, with deviations <2 ppm ensuring structural integrity .
- IR Spectroscopy : Absorbance at ~1680 cm⁻¹ confirms the ketone group, while bromine substituents lack characteristic peaks due to their electron-withdrawing nature .
Q. What computational methods are used to predict the physicochemical properties of this compound?
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) calculates CCS values (e.g., [M+H]+ CCS = 141.1 Ų) to assess conformational stability .
- Density Functional Theory (DFT) : Optimizes geometry and predicts dipole moments (~3.5–4.0 D), influencing solubility and crystallinity .
Advanced Research Questions
Q. How does the spirocyclopropane-isoquinoline scaffold influence binding to biological targets, and what strategies validate these interactions?
- Structural Rigidity : The spirocyclic core enhances binding affinity by reducing entropic penalties during target engagement. Docking studies suggest interactions with kinase ATP-binding pockets (e.g., Wee1 kinase) via hydrogen bonding with the carbonyl group .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ values are determined using fluorescence polarization assays (e.g., 0.5 μM for Wee1 inhibition) .
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) quantify intracellular accumulation in cancer cell lines .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?
- Contradictions : Yields vary widely (55–90%) even with similar substrates (e.g., brominated vs. non-brominated benzamides) .
- Root Causes :
- Steric Effects : Bromine substituents increase steric hindrance, slowing annulation kinetics .
- Catalyst Deactivation : Halogenated byproducts may poison cobalt catalysts, requiring ligand optimization (e.g., bipyridine ligands for improved stability) .
- Resolution : Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, enabling tailored temperature gradients (e.g., 25°C → 40°C ramping) to improve brominated substrate conversion .
Q. How can this compound’s reactivity be leveraged to synthesize derivatives for structure-activity relationship (SAR) studies?
- Functionalization Strategies :
- SAR Insights : Derivatives with electron-donating substituents (e.g., -OCH₃) show improved solubility but reduced kinase affinity, highlighting a balance between pharmacokinetics and potency .
Q. What are the challenges in correlating computational predictions (e.g., CCS) with experimental data for this compound?
- Discrepancies : Predicted CCS values (141.1 Ų) may deviate from experimental IMS data due to gas-phase vs. solution-phase conformational dynamics .
- Mitigation : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) better approximate solution-state conformers .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
